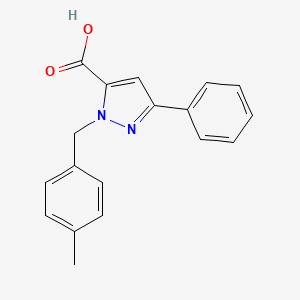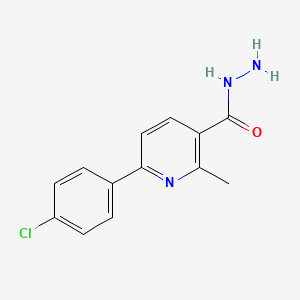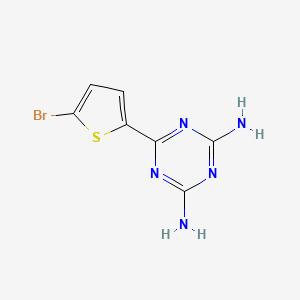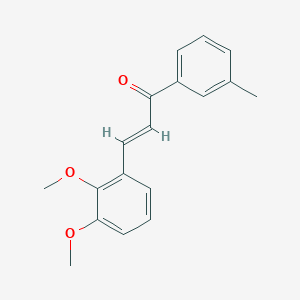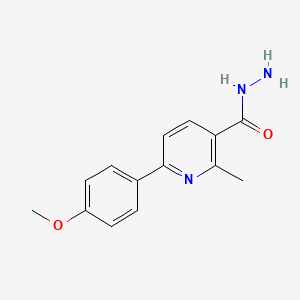
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide, also known as 6-MPMPC, is an organic compound which has recently gained attention due to its potential applications in scientific research. It is a white crystalline solid with a melting point of 124-126°C, and is soluble in ethanol, methanol, and other organic solvents. 6-MPMPC has been studied for its potential applications in the synthesis of drugs, in the development of new materials, and in the study of biological processes.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of drugs, such as anti-inflammatory and anti-cancer agents. It has also been used in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been studied for its potential applications in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide is not yet fully understood. However, it is believed to be involved in the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide may act as an inhibitor of protein-protein interactions, such as those between the epidermal growth factor receptor (EGFR) and its ligands.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are not yet fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects in animal studies. In addition, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has been shown to have anti-cancer activity in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. In addition, it is stable and can be stored for long periods of time. However, 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide also has some limitations. It is toxic and can cause skin irritation, and it is not soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide are still being explored. Future research should focus on the development of new synthesis methods, the study of its mechanism of action, and the investigation of its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the development of new materials, such as organic semiconductors, polymers, and nanomaterials. Finally, more research should be done to investigate the potential applications of 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide in the study of biological processes, such as enzyme inhibition and protein-protein interactions.
Synthesemethoden
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide can be synthesized from the reaction of 4-methoxyphenylmagnesium bromide and pyridine-3-carbohydrazide. This reaction is carried out in the presence of anhydrous magnesium sulfate and a catalytic amount of titanium tetrachloride. The resulting product is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(14(18)17-15)7-8-13(16-9)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHYKRSKCLNZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-methylpyridine-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




